molecular formula C13H17Br B13273207 [2-(Bromomethyl)cyclohexyl]benzene

[2-(Bromomethyl)cyclohexyl]benzene

Cat. No.: B13273207
M. Wt: 253.18 g/mol
InChI Key: GSZULYWYBJLBOP-UHFFFAOYSA-N
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Description

[2-(Bromomethyl)cyclohexyl]benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a cyclohexyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of a bromomethyl group and the conformational flexibility of a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Bromomethyl)cyclohexyl]benzene typically involves the bromomethylation of cyclohexylbenzene. One common method is the reaction of cyclohexylbenzene with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Bromomethyl)cyclohexyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Nucleophilic Substitution: Products include substituted cyclohexylbenzenes with various functional groups replacing the bromine atom.

    Oxidation: Products include cyclohexylbenzyl alcohol or cyclohexylbenzoic acid.

    Reduction: Products include cyclohexylmethylbenzene.

Scientific Research Applications

[2-(Bromomethyl)cyclohexyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Bromomethyl)cyclohexyl]benzene primarily involves nucleophilic substitution reactions. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a new carbon-nucleophile bond and the release of a bromide ion. The aromatic benzene ring and the cyclohexyl group can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar to [2-(Bromomethyl)cyclohexyl]benzene but lacks the cyclohexyl group.

    Cyclohexylbenzene: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.

Uniqueness

This compound is unique due to the presence of both a bromomethyl group and a cyclohexyl group. This combination provides a balance of reactivity and conformational flexibility, making it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

[2-(bromomethyl)cyclohexyl]benzene

InChI

InChI=1S/C13H17Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2

InChI Key

GSZULYWYBJLBOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CBr)C2=CC=CC=C2

Origin of Product

United States

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